(+)-8-Phenylmenthyl chloroacetate

説明

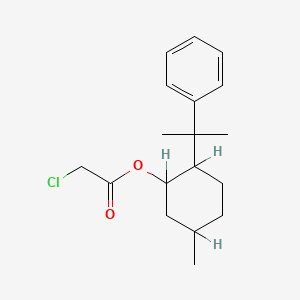

Structure

3D Structure

特性

IUPAC Name |

[5-methyl-2-(2-phenylpropan-2-yl)cyclohexyl] 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClO2/c1-13-9-10-15(16(11-13)21-17(20)12-19)18(2,3)14-7-5-4-6-8-14/h4-8,13,15-16H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWWQECFQIGECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CCl)C(C)(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400798 | |

| Record name | (+)-8-Phenylmenthyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71804-27-8 | |

| Record name | (+)-8-Phenylmenthyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-8-Phenylmenthyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Functionalization of + 8 Phenylmenthyl Chloroacetate

Preparative Routes to (+)-8-Phenylmenthyl Chloroacetate (B1199739) and Precursors

The synthesis of (+)-8-phenylmenthyl chloroacetate originates from its corresponding alcohol, (+)-8-phenylmenthol. The preparation of this key precursor can be achieved through stereoselective methods, often starting from readily available chiral pool materials.

A well-established route to the enantiomeric (-)-8-phenylmenthol (B56881) starts from (R)-(+)-pulegone, a natural product. orgsyn.org This process involves the reaction of (R)-(+)-pulegone with phenylmagnesium bromide to introduce the phenyl group, followed by equilibration and reduction steps. orgsyn.org Analogously, the required (+)-8-phenylmenthol precursor can be synthesized starting from (S)-pulegone, which is accessible from (-)-citronellol. orgsyn.org An alternative pathway involves the oxidation of the commercially available (-)-8-phenylmenthol to (+)-8-phenylmenthone using a reagent like the Sarett reagent, followed by a stereoselective reduction using L-Selectride to yield (+)-8-phenylneomenthol, a diastereomer of the target precursor. researchgate.net

Once the desired (+)-8-phenylmenthol is obtained, the final step is the esterification with a derivative of chloroacetic acid. Typically, (+)-8-phenylmenthol is reacted with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. orgsyn.org This reaction proceeds to give this compound, a crystalline solid with a melting point of 82-84 °C. orgsyn.orgchemicalbook.com This chloroacetate ester is not only a stable derivative but also serves as a crucial intermediate for further functionalization, such as its use in the synthesis of (+)-8-phenylmenthyl isocyanoacetate. chemicalbook.com

The separation of diastereomeric menthol (B31143) precursors can be challenging. A common strategy involves their conversion to the corresponding chloroacetic acid esters, which often exhibit different crystallization properties, allowing for separation by fractional crystallization. orgsyn.org Following separation, the pure diastereomeric chloroacetate can be saponified using a base like potassium hydroxide (B78521) in an ethanol/water mixture to yield the pure (+)-8-phenylmenthol. orgsyn.org

Table 1: Key Intermediates and Final Product Properties

| Compound | Starting Material (Example) | Key Transformation | Melting Point (°C) |

|---|---|---|---|

| (+)-8-Phenylmenthol | (S)-Pulegone | Grignard reaction, reduction | - |

| (+)-8-Phenylmenthone | (-)-8-Phenylmenthol | Oxidation | - |

Development and Application of Polymer-Supported 8-Phenylmenthyl Auxiliaries

To simplify product purification and enable catalyst recycling, chiral auxiliaries like 8-phenylmenthol can be immobilized on a solid support. This approach is central to high-throughput screening and combinatorial chemistry. nih.govresearchgate.net The development of polymer-supported 8-phenylmenthyl auxiliaries provides a robust platform for asymmetric synthesis in the solid phase. nih.gov

A successful strategy for immobilizing 8-phenylmenthol involves anchoring it to a polymeric resin, such as a Merrifield resin (chloromethylated polystyrene). nih.gov A common method requires initial functionalization of the chiral auxiliary itself to create a suitable linker for attachment.

For instance, a reported procedure for the related (-)-8-phenylmenthol auxiliary begins with the nitration of (-)-8-phenylmenthyl chloroacetate. nih.govresearchgate.net The nitro group, introduced onto the phenyl ring of the auxiliary, is then subsequently reduced to an amino group. nih.govresearchgate.net This newly formed amine provides a nucleophilic handle that can react with the electrophilic chloromethyl groups on the Merrifield resin, forming a stable covalent bond and effectively anchoring the chiral auxiliary to the solid support. nih.govresearchgate.net

Alternative strategies for immobilizing molecules onto surfaces include the use of specific anchoring groups. For example, loop-type polymers can be created by anchoring the ends of linear polymer chains to a surface, a method shown to be effective in other applications. mdpi.com Catechol-based anchors, like dopamine, are also known for their strong adhesion to a variety of surfaces and could theoretically be adapted for this purpose. mdpi.com However, for the 8-phenylmenthyl auxiliary, the functionalization of the phenyl ring for covalent attachment to resins like Merrifield's is a demonstrated and effective approach. nih.gov

The efficacy of a solid-phase chiral auxiliary is determined by its ability to induce high stereoselectivity while allowing for efficient reaction and cleavage of the product from the resin. Research has demonstrated that a polymer-supported 8-phenylmenthyl auxiliary can be a highly effective chiral inductor for various reactions. nih.gov

One notable application is in the stereoselective addition of nucleophiles to N-acyliminium ions generated on the solid support. nih.gov In a study using a polymer-supported (-)-8-phenylmenthyl auxiliary, various nucleophiles, including allyltrimethylsilane (B147118) and TMSCN, were added to a supported N-acyliminium ion precursor. nih.gov The reactions proceeded to give 2-substituted piperidines in good yields (70-84%) and with significant levels of diastereoselectivity (ranging from 4:1 to 11.1:1). nih.gov

Table 2: Performance of a Polymer-Supported 8-Phenylmenthyl Auxiliary in Asymmetric Synthesis

| Nucleophile | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Allyltrimethylsilane | 2-Allylpiperidine derivative | 70-84 | 4:1 - 11.1:1 |

| TMSCN | 2-Cyanopiperidine derivative | 70-84 | 4:1 - 11.1:1 |

| 2-(Trimethylsiloxy)propene | 2-Acetonylpiperidine derivative | 70-84 | 4:1 - 11.1:1 |

| Triisopropylsilyloxyfuran | Furan-substituted piperidine (B6355638) derivative | 70-84 | 4:1 - 11.1:1 |

(Data adapted from studies on the enantiomeric (-)-8-phenylmenthyl auxiliary, demonstrating the principle of application) nih.gov

Application in Diastereoselective and Enantioselective Transformations

Diastereoselective Reductive Methylation

The application of (+)-8-Phenylmenthyl chloroacetate (B1199739) specifically for diastereoselective reductive methylation is not extensively documented in prominent scientific literature. This transformation typically involves the methylation of primary or secondary amines, often via reductive amination pathways like the Eschweiler-Clarke reaction, where formaldehyde (B43269) and a reducing agent are used. While chiral auxiliaries are employed to direct the stereochemical outcome of reactions, the direct use of (+)-8-phenylmenthyl chloroacetate in this specific context is not a widely reported methodology.

A general mechanism for reductive amination involves the formation of an iminium ion from an amine and formaldehyde, which is then reduced by a hydride source. In a potential diastereoselective variant employing a chiral auxiliary, the auxiliary would need to be attached to the amine substrate, influencing the facial selectivity of the hydride attack on the iminium ion. However, established protocols for this transformation using this compound are not readily found in the chemical literature.

Given the lack of specific literature, the substrate scope and limitations for the diastereoselective reductive methylation utilizing this compound remain undefined.

Asymmetric Darzens Condensation Reactions

The Darzens condensation, involving the reaction of an α-haloester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester (glycidic ester), is a classic method for carbon-carbon bond formation. The use of (-)-8-phenylmenthyl chloroacetate, the enantiomer of the title compound, has been shown to be highly effective in achieving asymmetric induction in this reaction. rsc.orgrsc.orgclockss.org

The high degree of stereocontrol observed in the Darzens condensation with 8-phenylmenthyl chloroacetate is attributed to a well-defined transition state. The generally accepted mechanism proceeds through three main steps: deprotonation of the α-chloroacetate, nucleophilic addition of the resulting enolate to the ketone, and subsequent intramolecular nucleophilic displacement of the chloride to form the epoxide ring. clockss.org The stereodetermining step is the initial aldol-type addition. clockss.org

Research suggests that the reaction proceeds via a non-chelated, open-chain antiperiplanar transition state model. In this model, the bulky 8-phenylmenthyl group effectively shields one face of the enolate. The phenyl group of the auxiliary is proposed to engage in a π-π stacking interaction with the carbonyl group of the ketone, further organizing the transition state assembly. This controlled approach of the enolate to the ketone dictates the facial selectivity, leading to the preferential formation of one diastereomer. rsc.orgrsc.org For instance, the condensation of acetophenone (B1666503) and propiophenone (B1677668) with (-)-8-phenylmenthyl chloroacetate yields the corresponding cis-glycidic esters with high diastereoselectivity. rsc.org The configuration of the major products has been confirmed through conversion to known optically active diols. rsc.org

The diastereomeric excess (de) in these reactions is consistently high, often ranging from 77% to 96%. rsc.orgrsc.orgclockss.org The choice of ketone substrate has a significant impact on the level of induction. Symmetric and cyclic ketones, in particular, have demonstrated excellent results. The reaction of cyclohexanone (B45756) with (-)-8-phenylmenthyl chloroacetate, for example, proceeds with a remarkable 96% de. clockss.org The reaction with various ketones has been systematically studied, yielding valuable data on the scope and efficiency of this chiral auxiliary.

Below is a table summarizing the diastereoselectivity achieved in the Asymmetric Darzens Condensation between (-)-8-phenylmenthyl chloroacetate and various ketones.

| Ketone | Base | Solvent | Diastereomeric Excess (de) (%) | Major Isomer Configuration |

| Acetophenone | KOBuᵗ | THF | 80 | cis-(2R,3R) |

| Propiophenone | KOBuᵗ | THF | 77 | cis-(2R,3R) |

| Cyclopentanone | KOBuᵗ | THF | 94 | (2R) |

| Cyclohexanone | KOBuᵗ | THF | 96 | (2R) |

| 3-Pentanone | KOBuᵗ | THF | 85 | (2R) |

Data sourced from studies on the (-)-enantiomer, which provides analogous selectivity to the (+)-enantiomer. rsc.org

The presence of substituents on the ketone can influence the outcome. For instance, in reactions with substituted cyclohexanones, high enolate face selectivity (>95% de) is generally maintained, though the presence of axial methyl groups at the 3 and 5 positions can lead to a decrease in this selectivity. clockss.org

Asymmetric Additions to N-Acyliminium Ions

N-acyliminium ions are highly reactive intermediates used for constructing carbon-carbon and carbon-heteroatom bonds, often in the synthesis of alkaloids and other nitrogen-containing heterocycles. The (-)-8-phenylmenthyl auxiliary, derived from (-)-8-phenylmenthyl chloroacetate, has been successfully employed as a solid-phase supported chiral inductor for the asymmetric addition of various nucleophiles to N-acyliminium ions.

In a reported methodology, (-)-8-phenylmenthol (B56881) is anchored to a Merrifield resin. This is achieved through the nitration of (-)-8-phenylmenthyl chloroacetate, followed by reduction of the resulting nitro group to an amine, which is then coupled to the resin. A piperidinone substrate is subsequently attached to this polymer-supported auxiliary. Treatment with a reducing agent like LiEt₃BH in methanol (B129727) generates a chiral N-acyliminium ion precursor, a methoxypiperidine carbamate (B1207046). The chiral auxiliary, now part of the carbamate, effectively directs the addition of nucleophiles such as allyltrimethylsilane (B147118), TMSCN, and silyloxy furans to the N-acyliminium ion, leading to the formation of chiral piperidine (B6355638) derivatives with high diastereoselectivity. This solid-phase approach facilitates the synthesis of diverse molecular scaffolds and chiral building block libraries.

Chiral Induction in Nucleophilic Additions to N-Acyliminium Precursors

Esters formed from (+)-8-phenylmenthol and 2-chloroacetic acid, when integrated into N-acyliminium ion precursors, exert significant control over the stereochemical results of nucleophilic additions. researchgate.netnih.gov The addition of nucleophiles to these chiral N-acyliminium ions, which are generated in situ, occurs with pronounced diastereoselectivity. The voluminous 8-phenylmenthyl group effectively shields one face of the iminium ion, thereby directing the incoming nucleophile to the opposite face. researchgate.net For example, a polymer-supported version of (-)-8-phenylmenthol has been developed for this purpose, leading to the synthesis of 2-substituted piperidines with selectivities ranging from 4:1 to 11:1. researchgate.netnih.gov These piperidine intermediates are valuable for synthesizing various chiral alkaloids. researchgate.net

Diastereoselectivity in 2-Substituted Piperidine Synthesis

A notable use of this compound is in the diastereoselective synthesis of 2-substituted piperidines. researchgate.netnih.govresearchgate.netajchem-a.com This is accomplished via the cyclization of N-acyliminium ions that incorporate the chiral auxiliary. The addition of a nucleophile to the N-acyliminium ion derived from the chiral carbamate and a piperidinone precursor leads to the formation of a 2-substituted piperidine. researchgate.netnih.gov The diastereoselectivity of this process is typically high, favoring one diastereomer. The bulky phenylmenthyl group is crucial in guiding the stereochemistry of the cyclization. researchgate.net

Table 1: Diastereoselectivity in the Synthesis of 2-Substituted Piperidines

| Nucleophile | Diastereomeric Ratio (trans:cis) | Yield | Reference |

|---|---|---|---|

| Allyltrimethylsilane | 11:1 | 84% | researchgate.netnih.gov |

| TMSCN | 8:1 | 78% | researchgate.netnih.gov |

| 2-(Trimethylsiloxy)propene | 4:1 | 70% | researchgate.netnih.gov |

| Triisopropylsilyloxyfuran | 9:1 | 81% | researchgate.netnih.gov |

This table illustrates the diastereoselectivity achieved in the synthesis of 2-substituted piperidines using a polymer-supported (-)-8-phenylmenthyl auxiliary, which directs nucleophilic addition to an N-acyliminium precursor.

Stereochemical Models for Si-Face Selectivity

The high diastereoselectivity observed in these reactions is rationalized by stereochemical models that account for the conformational preferences of the N-acyliminium ion intermediate. researchgate.netnih.gov It is proposed that the bulky (+)-8-phenylmenthyl group adopts a conformation that effectively obstructs one of the two faces (the Re-face) of the iminium ion. As a result, the nucleophile preferentially attacks the more accessible Si-face, leading to the observed stereochemical product. researchgate.netnih.gov The phenyl group of the auxiliary is believed to be a key element in shielding the Re-face, thereby enforcing the Si-face attack by the nucleophile.

Other Diastereoselective Transformations Utilizing this compound Derivatives

The applicability of this compound extends beyond its role in N-acyliminium ion chemistry. Its derivatives also function as effective chiral auxiliaries in other significant diastereoselective reactions.

Asymmetric Alkylation Reactions

Enolates derived from esters of (+)-8-phenylmenthol undergo diastereoselective alkylation reactions. documentsdelivered.comresearchgate.netyork.ac.uk The chiral auxiliary dictates the direction of the electrophile's approach, resulting in the formation of a new stereocenter with high stereocontrol. york.ac.uk The bulky nature of the 8-phenylmenthyl group controls the enolate's conformation, exposing one face to electrophilic attack while shielding the other. Factors such as the base, solvent, and the electrophile itself can influence the diastereoselectivity of these alkylations. york.ac.uk For instance, asymmetric alkylation of N-acyl oxazolidinone derivatives, a related system, shows that stereoselectivity is highly dependent on the electrophile's structure, with larger alkyl halides generally providing better selectivity. york.ac.uk

Table 2: Diastereoselectivity in Asymmetric Alkylation of Chiral Imide Enolates

| Chiral Auxiliary Precursor | Electrophile | Diastereomeric Ratio | Reference |

|---|---|---|---|

| (S)-4-benzyloxazolidinone | Benzyl bromide | 99:1 | york.ac.uk |

| (S)-4-benzyloxazolidinone | Methyl iodide | 93.5:6.5 | york.ac.uk |

| (R)-4-isopropyloxazolidinone | Benzyl bromide | 99:1 | york.ac.uk |

| (R)-4-isopropyloxazolidinone | Methyl iodide | 97.5:2.5 | york.ac.uk |

This table presents data for a related chiral auxiliary system, illustrating the high diastereoselectivity achievable in asymmetric alkylation reactions. The choice of auxiliary and electrophile significantly impacts the outcome.

Cycloaddition Reactions with Chiral Auxiliary Control

Derivatives of this compound are also utilized as chiral auxiliaries in various cycloaddition reactions, including Diels-Alder reactions. researchgate.netwikipedia.org In these reactions, the chiral auxiliary is typically attached to the dienophile. The steric hindrance from the phenylmenthyl group directs the approaching reactant, leading to high facial selectivity and the preferential formation of one diastereomer of the cycloadduct. wikipedia.org The auxiliary can then be removed to yield the enantiomerically enriched product. An early example involved an asymmetric Diels-Alder reaction between (−)-8-phenylmenthol acrylate (B77674) ester and 5-benzyloxymethylcyclopentadiene, where the auxiliary was proposed to block the back face of the acrylate, forcing the cycloaddition to occur at the front face. wikipedia.org

Table 3: Diastereoselectivity in Diels-Alder Reactions

| Diene | Dienophile | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|

| Cyclopentadiene | (-)-8-Phenylmenthyl acrylate | 91:9 | 82% | wikipedia.org |

This table shows the diastereoselectivity in a classic Diels-Alder reaction using a (-)-8-phenylmenthol derived acrylate. The auxiliary directs the stereochemical course of the reaction to favor the endo product.

Role in the Total Synthesis of Complex Molecules and Chiral Building Blocks

Enantioselective Synthesis of Natural Products

The structural framework of (+)-8-phenylmenthyl chloroacetate (B1199739) is instrumental in the asymmetric synthesis of various natural products, particularly alkaloids. By temporarily incorporating this chiral fragment into a synthetic sequence, chemists can induce asymmetry that is carried through to the final target molecule.

Diastereoselective Routes to Cularine (B1669330) Alkaloids and Derivatives

(+)-8-Phenylmenthyl chloroacetate is a key reagent in the synthesis of (+)-cularine, a type of isoquinoline (B145761) alkaloid. chemicalbook.com Cularine alkaloids are characterized by a unique oxepine ring system and possess interesting pharmacological properties. uni-muenchen.de The synthesis leverages the chiral auxiliary to control the stereochemistry during the formation of the core structure. The phenylmenthyl group directs the formation of specific stereocenters, which is a critical step in achieving the desired diastereomer of the complex alkaloid framework.

Application in Isoquinoline Alkaloid Synthesis

The utility of this compound extends to the broader class of isoquinoline alkaloids, which encompasses a large and diverse family of over 400 known compounds. chemicalbook.comscripps.edu These natural products exhibit a wide range of biological activities, including antitumor, antimalarial, and anti-inflammatory properties. scripps.edunih.gov The synthesis of cularine is a specific example of its application within this class. chemicalbook.com The development of synthetic routes to these alkaloids is an active area of research, with a focus on creating both natural and unnatural variants to explore structure-activity relationships. uni-muenchen.denih.gov The use of chiral auxiliaries like this compound is a powerful strategy for accessing enantiomerically pure isoquinoline alkaloids.

Solid-Phase Synthesis of Simple Chiral Alkaloids

A polymer-supported version of the enantiomeric chiral auxiliary, (-)-8-phenylmenthyl, has been successfully employed in the solid-phase synthesis of several simple but important chiral alkaloids. benthamdirect.com This solid-phase approach offers advantages in purification and automation. The supported auxiliary guided the addition of various nucleophiles to an N-acyliminium ion precursor, leading to the synthesis of key piperidine (B6355638) intermediates with good yields and diastereoselectivities. benthamdirect.com These intermediates were then converted into alkaloids such as (R)-pipecolic acid, (R)-pelletierine, (S)-coniine, and (R,R)-myrtine. benthamdirect.com This methodology demonstrates the effectiveness of the 8-phenylmenthyl scaffold as a chiral inductor in the assembly of alkaloid structures. benthamdirect.com Similarly, related auxiliaries have been used to create precursors for pipecolic acid derivatives. researchgate.net

Table 1: Chiral Alkaloids Synthesized Using a Supported (-)-8-Phenylmenthyl Auxiliary benthamdirect.com

| Alkaloid | Stereochemistry |

|---|---|

| Pipecolic Acid | (R) |

| Pelletierine | (R) |

| Coniine | (S) |

Preparation of Enantiomerically Enriched Chiral Intermediates

Beyond the total synthesis of natural products, this compound is crucial for preparing versatile chiral building blocks. These intermediates are enantiomerically enriched and can be used in the synthesis of a wide array of target molecules.

Access to Optically Active Piperidines

The synthesis of optically active piperidines is a significant application of the 8-phenylmenthyl auxiliary. As demonstrated in solid-phase synthesis, the chiral auxiliary can direct the addition of nucleophiles to piperidinone-derived N-acyliminium ions to produce 2-substituted piperidines in high yield and with good selectivity (4:1 to 11:1). benthamdirect.com These chiral piperidine structures are valuable precursors for various bioactive molecules, including azasugars and pipecolic acid derivatives. benthamdirect.comresearchgate.net The ability to generate these important heterocyclic building blocks with defined stereochemistry highlights the power of this chiral auxiliary.

Generation of Stereodefined Building Blocks for Medicinal Chemistry

The intermediates derived from syntheses using the 8-phenylmenthyl auxiliary are stereodefined building blocks that are highly valuable in medicinal chemistry. benthamdirect.com Modern drug discovery increasingly emphasizes compounds with three-dimensional character, as high planarity in drug candidates has been linked to poor bioavailability and toxicity due to insolubility. tcichemicals.com The use of chiral auxiliaries like this compound facilitates the creation of complex, sp³-rich structures. tcichemicals.com The development of methodologies using supported chiral auxiliaries is considered a valuable tool for the asymmetric synthesis of a wide range of chiral building blocks for the pharmaceutical industry. benthamdirect.com

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| (+)-Cularine |

| (R)-Pipecolic acid |

| (R)-Pelletierine |

| (S)-Coniine |

| (R,R)-Myrtine |

| (-)-8-Phenylmenthol (B56881) |

| (+)-8-Phenylneomenthol |

Mechanistic Insights and Theoretical Studies

Detailed Reaction Mechanisms of Chiral Induction

The transfer of chirality from the (+)-8-phenylmenthyl auxiliary to a prochiral substrate is a consequence of diastereofacial bias, where one of the two faces of the reactive species is preferentially shielded. This shielding directs the approach of incoming reagents to the less hindered face, resulting in the formation of one diastereomer in excess. The robust cyclohexane (B81311) chair conformation and the bulky, strategically positioned phenyl-substituted isopropyl group are central to this stereodifferentiation.

Involvement of Enium Ions (Nitrenium and Oxenium Ions)

While direct applications of (+)-8-phenylmenthyl chloroacetate (B1199739) in generating stable oxenium ions for chiral induction are not extensively documented, its derivatives are widely used in reactions involving N-acyliminium ions, which are electronically related to nitrenium ions. The chiral auxiliary plays a critical role in controlling the stereochemistry of nucleophilic additions to these electrophilic intermediates.

The mechanism of chiral induction in reactions involving N-acyliminium ions proceeds through a well-defined conformational preference of the chiral auxiliary-substrate adduct. The ester linkage places the reactive iminium ion in close proximity to the 8-phenylmenthyl scaffold. The conformation of the six-membered ring and the equatorial disposition of the bulky isopropyl group effectively block one face of the iminium ion. Furthermore, the phenyl group is capable of participating in stabilizing π-stacking interactions, which can further lock the conformation and enhance the diastereofacial bias. researchgate.netresearchgate.net

For example, in the addition of nucleophiles to a piperidine-derived N-acyliminium ion bearing an 8-phenylmenthyl auxiliary, the auxiliary directs the nucleophile to the Si-face of the iminium ion, leading to the formation of the corresponding 2-substituted piperidine (B6355638) with a high degree of stereoselectivity. researchgate.net The key factors influencing this stereochemical outcome are summarized in the table below.

Table 1: Factors Influencing Chiral Induction via Enium Ions

| Factor | Mechanistic Role |

| Conformational Rigidity | The chair conformation of the cyclohexane ring provides a predictable and stable scaffold. |

| Steric Hindrance | The bulky equatorial C8-substituted isopropyl group effectively shields one face of the reactive intermediate. |

| π-Stacking Interactions | The C8-phenyl group can engage in stabilizing π-π interactions with the reactive intermediate, further enhancing conformational bias. researchgate.netresearchgate.net |

| Lewis Acid Coordination | In catalyzed reactions, the Lewis acid can coordinate to the carbonyl oxygen, enforcing a rigid conformation that maximizes the directing effect of the auxiliary. |

Role of Aza-Wittig Electrocyclic Ring Closure

The aza-Wittig reaction is a powerful method for the synthesis of imines and nitrogen-containing heterocycles, proceeding through the reaction of an iminophosphorane with a carbonyl compound. wikipedia.org The reaction mechanism is analogous to the standard Wittig reaction, involving the formation of a four-membered azaphosphetane intermediate which then collapses to form the imine and triphenylphosphine (B44618) oxide. wikipedia.org

The application of (+)-8-phenylmenthyl chloroacetate or its derivatives specifically in aza-Wittig electrocyclic ring-closure reactions for the purpose of chiral induction is not a widely reported strategy in the scientific literature. However, the principles of chiral auxiliary control could theoretically be applied. In a hypothetical intramolecular aza-Wittig reaction, a chiral ester like this compound could be used to introduce a chiral tether. The stereochemical course of the subsequent electrocyclic ring closure could then be influenced by the conformational constraints imposed by the bulky auxiliary, potentially favoring the formation of one enantiomer of the cyclic product over the other.

While not a direct electrocyclization, the related aza- researchgate.netresearchgate.net-Wittig sigmatropic rearrangement has been shown to be influenced by the (-)-8-phenylmenthol (B56881) auxiliary. In these rearrangements, the auxiliary attached to a glycine-derived migrating group was able to control the absolute stereochemistry, albeit with moderate diastereoselectivities. nih.gov This suggests that under the right conditions, the 8-phenylmenthyl scaffold can influence the stereochemical outcome of pericyclic-type reactions.

Computational Chemistry Approaches

Computational chemistry has emerged as an indispensable tool for understanding and predicting the outcomes of asymmetric reactions. For chiral auxiliaries like this compound, theoretical calculations provide invaluable insights into the origins of stereoselectivity.

Quantum Chemical Calculations for Stereochemical Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to model the geometry and energetics of reactants, intermediates, and transition states in reactions controlled by the 8-phenylmenthol auxiliary. researchgate.net These calculations can accurately predict the most stable conformation of the chiral auxiliary-substrate adduct, revealing the nature of the diastereofacial shielding.

For instance, DFT calculations have been successfully used to rationalize the high diastereoselectivity and exo-selectivity observed in aza-Diels-Alder reactions between imines bearing an 8-phenylmenthyl auxiliary and cyclopentadiene. researchgate.net By calculating the energies of the possible transition states leading to the different diastereomeric products, the experimentally observed outcome can be reproduced and understood. The calculations often highlight the crucial role of non-covalent interactions, such as π-stacking and steric repulsion, in determining the preferred reaction pathway. researchgate.netresearchgate.net

The general workflow for stereochemical prediction using quantum chemical calculations involves:

Conformational Search: Identifying all low-energy conformations of the chiral auxiliary-substrate complex.

Transition State Location: Locating the transition state structures for the formation of all possible stereoisomers.

Energy Calculation: Computing the relative energies of the transition states to determine the lowest energy pathway, which corresponds to the major product.

Semi-empirical methods can also be utilized for a faster, albeit less accurate, initial screening of conformations before more rigorous DFT or ab initio calculations are performed. nih.gov

Transition State Analysis for Diastereoselectivity

The diastereoselectivity of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) between the competing diastereomeric transition states. Transition state analysis via computational methods provides a quantitative measure of this energy difference, allowing for the prediction of diastereomeric ratios.

A key aspect of this analysis is the detailed geometric characterization of the transition states. For reactions controlled by the 8-phenylmenthyl auxiliary, this analysis often reveals that the lowest energy transition state is the one that minimizes steric clashes between the incoming reagent and the bulky phenylmenthyl group. chemtube3d.com

Advanced techniques such as Quantum-Guided Molecular Mechanics (Q2MM) can be used to develop reaction-specific transition state force fields (TSFFs). nih.gov These force fields allow for rapid conformational sampling and the calculation of Boltzmann-averaged relative energies of the conformations leading to different stereoisomers, providing a powerful tool for the virtual screening of ligands and the prediction of stereoselectivity with high accuracy. nih.gov By analyzing the ensemble of low-energy transition state structures, a comprehensive understanding of the factors governing diastereoselectivity can be achieved.

Advanced Analytical Techniques in Research of + 8 Phenylmenthyl Chloroacetate Mediated Reactions

Spectroscopic Methodologies for Stereochemical Determination

The successful application of (+)-8-phenylmenthyl chloroacetate (B1199739) in asymmetric synthesis is critically dependent on the accurate determination of the stereochemical composition of the products. Spectroscopic and chromatographic techniques are indispensable tools for this purpose, providing detailed information on the relative and absolute configurations of chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereoisomeric Ratio Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules and is particularly valuable for determining the ratio of diastereomers formed in a reaction. magritek.comwordpress.com When a chiral auxiliary like (+)-8-phenylmenthyl chloroacetate is used, the resulting products are diastereomers, which have different physical properties and, crucially, distinct NMR spectra.

In the context of reactions involving the (+)-8-phenylmenthyl group, the diastereotopic protons within the product molecules will exhibit different chemical shifts and coupling constants in the ¹H NMR spectrum. wordpress.com By integrating the signals corresponding to each diastereomer, a quantitative assessment of the diastereomeric ratio (d.r.) can be obtained. For instance, the protons adjacent to the newly formed stereocenter often show the most significant chemical shift differences, allowing for clear differentiation and integration. This analysis is fundamental to evaluating the stereoselectivity of the reaction. Furthermore, advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space correlation data, which helps in assigning the relative stereochemistry of the major and minor diastereomers. wordpress.com

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity

While NMR is excellent for determining diastereomeric ratios, chiral chromatography is the gold standard for assessing enantiomeric purity. uni-muenchen.demdpi.com After the chiral auxiliary is cleaved from the reaction product, the resulting enantiomers are separated and quantified using either high-performance liquid chromatography (HPLC) or gas chromatography (GC) equipped with a chiral stationary phase (CSP). uni-muenchen.deresearchgate.net

Chiral stationary phases are designed to interact differently with each enantiomer, leading to different retention times and thus separation. gcms.czchromatographyonline.comnih.gov For products derived from reactions using this compound, a common approach involves derivatizing the final product to make it suitable for chiral GC or HPLC analysis. The choice of the chiral column is critical and often specific to the class of compound being analyzed. gcms.czwindows.net For example, cyclodextrin-based CSPs are widely used in GC for their ability to separate a broad range of enantiomers. chromatographyonline.com The enantiomeric excess (e.e.) is determined by integrating the peak areas of the two enantiomers in the chromatogram. This data is essential for confirming the effectiveness of the chiral auxiliary in controlling the stereochemical outcome of the reaction. In some cases, the elution order of the enantiomers can be reversed by using a CSP with the opposite chirality, which can be useful for trace enantiomer analysis. researchgate.net

On-Bead Reaction Monitoring in Solid-Phase Synthesis

Solid-phase synthesis offers significant advantages for the rapid generation of compound libraries. However, monitoring the progress of reactions on a solid support can be challenging. rsc.org When using a polymer-supported chiral auxiliary like a derivative of (-)-8-phenylmenthol (B56881), specialized techniques are required to analyze the resin-bound products directly. nih.govresearchgate.net

Application of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) has emerged as a powerful tool for the direct, on-bead analysis of solid-phase reactions. researchgate.net This technique allows for the rapid and sensitive detection of reaction intermediates and products without the need to cleave them from the resin support. ias.ac.in

In the context of solid-phase synthesis utilizing a (-)-8-phenylmenthyl auxiliary, a few beads of the resin are taken from the reaction vessel, mixed with a MALDI matrix, and analyzed. researchgate.net The laser pulse desorbs and ionizes the resin-bound molecules, and the resulting ions are analyzed by the mass spectrometer. This provides a direct readout of the mass of the species attached to the solid support. Researchers have successfully used on-bead MALDI-MS to monitor the progress of reactions, such as the addition of nucleophiles to N-acyliminium ions, by observing the disappearance of the starting material's mass signal and the appearance of the product's mass signal. researchgate.net This real-time monitoring allows for the optimization of reaction conditions and ensures the completeness of each step in a multi-step synthesis. nih.gov

Direct Identification of Solid-Supported Reaction Products

The direct identification of solid-supported reaction products via MALDI-MS offers a significant advantage in high-throughput screening and combinatorial chemistry. researchgate.net By analyzing the mass of the resin-bound species, researchers can quickly confirm the identity of the product formed in a particular reaction well or on a specific set of beads. researchgate.netnih.gov This is particularly valuable when screening a library of different reactants against a common substrate attached to the solid support via the chiral auxiliary.

The mild ionization process of MALDI-MS often results in minimal fragmentation, providing a clear molecular ion peak corresponding to the resin-bound product. researchgate.net This allows for the unambiguous identification of the desired compound and any potential side products. This direct analysis streamlines the workflow of solid-phase synthesis by eliminating the need for cleavage and purification of each individual compound for initial screening purposes. researchgate.net

Future Research Directions and Emerging Synthetic Potential

Exploration of Novel Reaction Classes amenable to (+)-8-Phenylmenthyl Chloroacetate (B1199739) Chiral Control

The utility of (+)-8-phenylmenthyl chloroacetate and its parent alcohol, (+)-8-phenylmenthol, has been well-established in a range of asymmetric transformations, including aldol (B89426) additions, Diels-Alder reactions, and conjugate additions. However, the full potential of this chiral auxiliary is yet to be realized, and future research is poised to explore its application in a broader spectrum of reaction classes. The bulky phenyl group at the C8 position of the menthol (B31143) framework provides a powerful stereodirecting influence, which could be harnessed in reactions where high levels of facial discrimination are required.

One promising area of investigation is the expansion into different types of cycloaddition reactions beyond the well-trodden territory of the Diels-Alder reaction. For instance, the diastereoselective synthesis of vinylcyclopropane (B126155) derivatives using (-)-8-phenylmenthol (B56881) as a chiral auxiliary has been reported, achieving high diastereoselectivity in the reaction of a telluronium ylide with α,β-unsaturated esters. acs.orgnih.gov This success suggests that this compound could be effectively employed in other ylide-based cyclopropanations, as well as in [3+2] and [2+2] cycloadditions to generate stereochemically defined carbocyclic and heterocyclic scaffolds.

Furthermore, the demonstrated success of 8-phenylmenthol derivatives in aza-Diels-Alder reactions to produce piperidinic azasugars and pipecolic acid derivatives opens the door to exploring other pericyclic reactions involving nitrogen-containing components. researchgate.net The application of this auxiliary in controlling the stereochemistry of electrocyclizations, sigmatropic rearrangements, and ene reactions represents a fertile ground for future research. The development of new protocols for these transformations would significantly enhance the toolkit available to synthetic chemists for the construction of complex, polycyclic natural products and their analogues.

Another avenue for exploration lies in the realm of transition metal-catalyzed reactions. While the primary role of this compound is that of a covalently bound chiral auxiliary, its derivatives could be designed to act as chiral ligands for transition metals. The steric and electronic properties of the 8-phenylmenthyl group could influence the coordination sphere of a metal center, thereby inducing asymmetry in a wide array of catalytic processes, such as cross-coupling reactions, hydrogenations, and C-H functionalization reactions.

Development of Recyclable and Regenerable Auxiliary Systems

Research has shown that (-)-8-phenylmenthol can be recovered in high yields (e.g., 92%) by saponification, a process that is both straightforward and effective. acs.orgorgsyn.org Similarly, in the synthesis of sulfinimines, a protocol was developed where O-(trimethylsilyl)menthol, a by-product, could be isolated in over 80% yield for recycling. nih.gov These examples underscore the inherent recyclability of the 8-phenylmenthol scaffold.

Future research in this area should focus on developing even more efficient and environmentally benign recycling strategies. This could involve the design of novel linker systems for the attachment of the auxiliary to the substrate, which would allow for cleavage under milder and more selective conditions. For example, the development of enzyme-cleavable linkers or linkers that are sensitive to specific reagents not typically used in the main reaction sequence could streamline the recovery process.

Furthermore, the immobilization of the 8-phenylmenthol auxiliary on a solid support, such as a polymer resin or silica (B1680970) gel, presents an attractive strategy for simplifying the recovery and purification process. A solid-supported auxiliary could be easily removed from the reaction mixture by simple filtration, washed, and reused in subsequent reactions. This approach would not only facilitate recycling but also lend itself to the development of continuous flow processes, as discussed in the following section. The challenge in this area lies in designing a supported system that does not compromise the stereodirecting ability of the auxiliary and ensures its stability over multiple reaction cycles.

Integration with Flow Chemistry and High-Throughput Screening Methodologies

The fields of flow chemistry and high-throughput screening (HTS) have revolutionized modern chemical research and development, enabling the rapid optimization of reaction conditions and the exploration of vast chemical spaces. sptlabtech.comyoutube.com The integration of this compound chemistry with these technologies holds immense potential for accelerating the discovery of new applications and for the efficient production of chiral molecules.

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward scaling-up. youtube.com By immobilizing a derivative of this compound on a solid support within a packed-bed reactor, it would be possible to create a continuous process for asymmetric synthesis. The substrate would flow through the reactor, react under the stereodirecting influence of the auxiliary, and the chiral product would be continuously eluted. This approach would not only streamline the synthesis and purification but also facilitate the reuse of the expensive chiral auxiliary.

High-throughput screening methodologies, which allow for the parallel execution of a large number of experiments, could be employed to rapidly screen a wide range of substrates, reagents, and reaction conditions for transformations utilizing this compound. nih.govscienceintheclassroom.org This would be particularly valuable for exploring the novel reaction classes discussed in section 7.1. By using miniaturized reaction formats, such as 96-well or 1536-well plates, chemists can quickly identify optimal conditions with minimal consumption of starting materials. youtube.comscienceintheclassroom.org The combination of HTS with advanced analytical techniques, such as mass spectrometry, allows for the rapid determination of reaction outcomes, including yield and diastereoselectivity. scienceintheclassroom.org This integrated approach would significantly accelerate the design-make-test-analyze cycle, leading to the faster development of robust and highly selective synthetic methods based on the chiral control of this compound.

Expansion of Chiral Building Block Libraries Derived from this compound Chemistry

Chiral building blocks are fundamental components in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. enamine.net The development of new drugs, for instance, increasingly relies on the availability of a diverse set of enantiomerically pure starting materials. enamine.net The chemistry of this compound provides a powerful platform for the generation of such building blocks.

The successful application of this chiral auxiliary in the synthesis of a variety of stereochemically defined molecules, such as vinylcyclopropanes, dehydroproline derivatives, and precursors for azasugars and pipecolic acids, demonstrates its versatility in creating valuable chiral synthons. acs.orgresearchgate.netresearchgate.net Future research should focus on systematically expanding the library of chiral building blocks that can be accessed through this chemistry.

This expansion can be envisioned in several directions. Firstly, by applying the auxiliary to a wider range of substrates in known reaction types, a diverse array of analogues with different substitution patterns can be generated. For example, by varying the substituents on the α,β-unsaturated ester in the vinylcyclopropanation reaction, a library of chiral cyclopropane (B1198618) derivatives can be synthesized. acs.org Secondly, as new reaction classes amenable to the control of this auxiliary are discovered (as discussed in section 7.1), entirely new families of chiral building blocks will become accessible.

The creation of these libraries can be further accelerated by the integration of HTS and automated synthesis platforms. By systematically reacting a core substrate functionalized with the chiral auxiliary with a diverse set of reagents, large libraries of chiral products can be generated. Following cleavage of the auxiliary, these building blocks, now possessing a defined stereochemistry, can be made available for drug discovery campaigns and other applications. The availability of such a diverse collection of chiral building blocks would significantly empower medicinal chemists to explore novel regions of chemical space in their search for new therapeutic agents.

Q & A

Q. What are the key considerations for synthesizing (+)-8-Phenylmenthyl chloroacetate enantioselectively?

Enantioselective synthesis requires chiral auxiliaries or catalysts to achieve high enantiomeric excess (ee). For chloroacetate esters, methods like asymmetric alkylation or enzymatic resolution are common. For example, ionic liquids have been used to catalyze esterification reactions (e.g., synthesis of 2-heptyl chloroacetate) by optimizing reaction time, temperature, and catalyst loading . Additionally, Blanc chloromethylation reactions can be modified by adding chloroacetic acid derivatives to improve reaction efficiency and reduce catalyst usage, as demonstrated in the synthesis of 4,4'-bis(chloromethyl)biphenyl . Key parameters include:

- Reagent purity : Ensure anhydrous conditions to avoid hydrolysis.

- Catalyst selection : Use chiral catalysts like menthol-derived auxiliaries.

- Monitoring ee : Employ chiral HPLC or polarimetry.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation relies on:

- NMR : H and C NMR to identify phenyl and menthyl groups (e.g., phenyl acetate shows aromatic protons at δ 7.3–7.5 ppm ).

- IR Spectroscopy : Detect ester carbonyl stretches (~1740 cm) and C-Cl bonds (~750 cm).

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., methyl chloroacetate: MW 108.52 g/mol ).

Q. What safety protocols are essential when handling this compound?

Chloroacetate esters are toxic and irritants. Key protocols include:

- Engineering controls : Use fume hoods to limit airborne exposure .

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.

- Decontamination : Immediate washing with emergency showers/eye stations if exposed .

- Waste disposal : Segregate contaminated clothing and solvents .

Advanced Research Questions

Q. How can kinetic parameters inform the interaction of this compound with hydrolytic dehalogenases?

Chloroacetate dehalogenases exhibit substrate-specific kinetics. For example:

- Use stopped-flow assays or isothermal titration calorimetry (ITC) to measure kinetics.

- Compare activity with mutants to identify active-site residues.

Q. What experimental strategies resolve contradictions in enantioselectivity data during synthesis?

Discrepancies in ee may arise from:

- Impurities : Trace solvents or moisture can alter reaction pathways. Use Karl Fischer titration for water quantification .

- Reaction monitoring : In-situ FTIR or Raman spectroscopy tracks intermediates .

- Computational modeling : Density functional theory (DFT) predicts transition states to optimize chiral induction .

Q. How does proton-coupled electron transfer (PCET) influence the reactivity of this compound in radical-mediated reactions?

PCET governs α-hydroxyethyl radical (˙EtOH) reactions with haloacetates. For example:

- Reduction mechanism : ˙EtOH reduces bromoacetate/iodoacetate via PCET but not chloroacetate .

- Solvent effects : Aqueous ethanol stabilizes intermediates; buffer choice (e.g., phosphate vs. bicarbonate) modulates pH and reaction rates.

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。